Ethoxycyclopropane

Physical Properties Volatility Process Engineering

Ethoxycyclopropane (CAS 5614-38-0), also known as cyclopropyl ethyl ether, is a strained three-membered cyclic ether with the molecular formula C5H10O and a molecular weight of 86.13 g/mol. The compound features a cyclopropane ring bonded to an ethoxy group, imparting significant ring strain (~27 kcal/mol) that drives unique reactivity profiles.

Molecular Formula C5H10O
Molecular Weight 86.13 g/mol
CAS No. 5614-38-0
Cat. No. B14740108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthoxycyclopropane
CAS5614-38-0
Molecular FormulaC5H10O
Molecular Weight86.13 g/mol
Structural Identifiers
SMILESCCOC1CC1
InChIInChI=1S/C5H10O/c1-2-6-5-3-4-5/h5H,2-4H2,1H3
InChIKeyLZTCEQQSARXBHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethoxycyclopropane (CAS 5614-38-0) Technical Specifications & Procurement-Relevant Characteristics


Ethoxycyclopropane (CAS 5614-38-0), also known as cyclopropyl ethyl ether, is a strained three-membered cyclic ether with the molecular formula C5H10O and a molecular weight of 86.13 g/mol . The compound features a cyclopropane ring bonded to an ethoxy group, imparting significant ring strain (~27 kcal/mol) that drives unique reactivity profiles . Physicochemical properties include a predicted boiling point of 83.2±8.0 °C at 760 mmHg, a vapor pressure of 85.0±0.1 mmHg at 25°C, and a refractive index of 1.417 . Its low topological polar surface area (9.2 Ų) and calculated logP of approximately 1.0–1.35 suggest moderate lipophilicity, which influences its behavior in organic synthesis and potential biological applications . This compound serves as a foundational building block in the synthesis of cyclopropane-containing pharmaceuticals, agrochemicals, and specialty materials due to the unique conformational constraints and electronic properties conferred by the cyclopropane ring [1].

Why Generic Cycloalkyl Ether Substitution Fails: Critical Performance Gaps in Ethoxycyclopropane Procurement


Procurement professionals and synthetic chemists cannot casually substitute ethoxycyclopropane with other cycloalkyl ethers (e.g., cyclobutyl, cyclopentyl, or cyclohexyl ethyl ethers) or even within-class alkoxycyclopropanes (e.g., methoxycyclopropane) without compromising reaction outcomes. The three-membered cyclopropane ring in ethoxycyclopropane imparts a unique combination of high ring strain energy (approximately 27 kcal/mol) and a specific electronic profile that dictates its reactivity in cycloadditions, ring-opening transformations, and carbene insertion reactions . In contrast, larger cycloalkyl ethers lack sufficient strain for analogous reactivity, while methoxycyclopropane exhibits significantly different volatility (boiling point 44.7°C vs. 83.2°C) and steric profiles that alter reaction kinetics and product distributions [1]. These differences are not merely academic; they directly impact synthetic yield, selectivity, and the feasibility of downstream processing in industrial and research settings .

Ethoxycyclopropane (CAS 5614-38-0) Quantitative Differentiation: Head-to-Head Performance Data Against Key Analogs


Boiling Point: Ethoxycyclopropane vs. Methoxycyclopropane & Cycloalkyl Ethers

Ethoxycyclopropane exhibits a boiling point of 83.2±8.0 °C at 760 mmHg, which is significantly higher than that of methoxycyclopropane (44.7 °C) but lower than larger cycloalkyl ethyl ethers such as cyclopentyl ethyl ether (128.9 °C) and cyclohexyl ethyl ether (149–150 °C) [1]. This intermediate volatility offers a balance between ease of removal post-reaction and sufficient thermal stability during synthetic transformations, a critical parameter for reaction design and purification workflows .

Physical Properties Volatility Process Engineering

Vapor Pressure: Quantifying the Handling and Safety Profile

The vapor pressure of ethoxycyclopropane is predicted to be 85.0±0.1 mmHg at 25°C, approximately 23% lower than that of ethylcyclobutane (138.8 mmHg) and substantially lower than diethyl ether (approx. 440 mmHg) . This reduced volatility compared to structurally related ethers can simplify handling, reduce evaporative losses during prolonged reactions, and potentially lower occupational exposure risks in research and industrial settings .

Physical Properties Volatility Safety

Ring Strain Energy: Driving Reactivity in Cycloadditions and Ring-Opening

Ethoxycyclopropane possesses a ring strain energy of approximately 27 kcal/mol, a value characteristic of cyclopropane derivatives and significantly higher than that of larger cycloalkanes (e.g., cyclobutane ~26 kcal/mol, cyclopentane ~6 kcal/mol) . This elevated strain energy facilitates unique reactivity patterns, including (2+2) cycloadditions with tetracyanoethylene under pressure and ring-opening reactions with nucleophiles, which are not accessible with less-strained cycloalkyl ethers .

Reactivity Strain Energy Synthetic Utility

Kinetic Acceleration in Thermal Rearrangements vs. Other Substituents

In gas-phase thermal rearrangements of ethenylcyclopropanes to cyclopentenes, 2-ethoxy substitution produces greater rate accelerations compared to 1-trimethylsilyl and 1-methylthio substituents, as determined by first-order kinetic measurements . This kinetic profile is inconsistent with biradical mechanisms and suggests a distinct electronic influence of the ethoxy group on the cyclopropane ring, which can be exploited to tune reaction rates in synthetic sequences .

Reaction Kinetics Rearrangement Substituent Effects

High-Impact Application Scenarios for Ethoxycyclopropane (CAS 5614-38-0) Based on Quantitative Differentiation


Synthesis of Cyclopropane-Containing Pharmaceutical Intermediates

Ethoxycyclopropane serves as a versatile precursor for the introduction of cyclopropane moieties into drug candidates. The ring strain (≈27 kcal/mol) and unique electronic properties facilitate cycloaddition and ring-opening reactions that generate complex, three-dimensional scaffolds sought after in medicinal chemistry for improving target selectivity and metabolic stability [1].

Agrochemical Lead Optimization via Cyclopropane Functionalization

In agrochemical research, ethoxycyclopropane is employed to construct cyclopropane-containing analogs of existing active ingredients. The conformational rigidity imposed by the cyclopropane ring can enhance binding to pest-specific enzymes or receptors, as demonstrated in patent literature for substituted cyclopropyl derivatives targeting invertebrate pests [2].

Material Science: Monomer for Ring-Opening Polymerization

The strained cyclopropane ring in ethoxycyclopropane can undergo ring-opening polymerization under appropriate catalytic conditions to yield polyethers with unique thermal and mechanical properties. The intermediate volatility (boiling point ~83°C) and moderate vapor pressure facilitate handling in continuous flow polymerization setups .

Academic Research: Mechanistic Studies of Strained Ring Reactivity

Ethoxycyclopropane is a model substrate for investigating the kinetics and mechanisms of cyclopropane rearrangements and cycloadditions. Its well-defined substituent effects, as quantified in gas-phase kinetic studies, provide a benchmark for computational chemistry validation and the development of new synthetic methodologies .

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